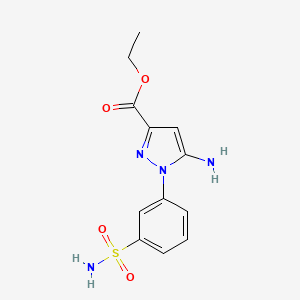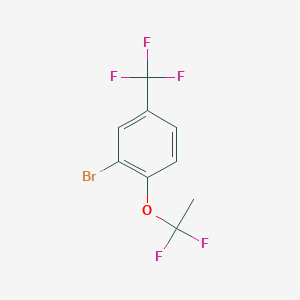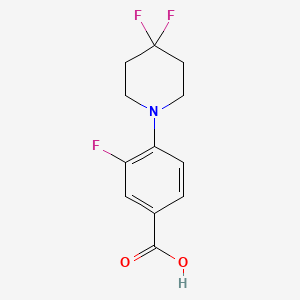
Posaconazole Benzodiazepine Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posaconazole Benzodiazepine Impurity is a chemical compound related to Posaconazole, a triazole antifungal medication. Posaconazole is commonly used to treat invasive fungal infections, particularly in immunocompromised patients. The impurity arises during the synthesis or degradation of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Posaconazole Benzodiazepine Impurity involves several synthetic steps. One common method includes the reaction of Posaconazole with specific reagents under controlled conditions. For instance, the impurity can be synthesized by adding a catalyst to Posaconazole in a solvent at a certain temperature . The reaction conditions, such as temperature, pH, and solvent type, are carefully optimized to achieve high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows stringent guidelines to ensure consistency and safety. Techniques like spray drying and solid dispersion technology are employed to enhance the solubility and bioavailability of the compound . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Posaconazole Benzodiazepine Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include derivatives with modifications in the piperazine central ring and in the triazole and triazolone side chains . These products are analyzed using techniques like high-performance liquid chromatography and mass spectrometry to ensure their purity and structure.
Applications De Recherche Scientifique
Posaconazole Benzodiazepine Impurity has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of triazole antifungal agents. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Posaconazole . The impurity is also used in the pharmaceutical industry to develop and validate analytical methods for detecting and quantifying impurities in drug formulations .
Mécanisme D'action
The mechanism of action of Posaconazole Benzodiazepine Impurity involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes . This inhibition leads to the accumulation of methylated sterol precursors, disrupting the fungal cell membrane and ultimately causing cell death . The molecular targets and pathways involved include the cytochrome P-450 dependent enzyme system .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Posaconazole Benzodiazepine Impurity include other triazole antifungal agents like Itraconazole, Fluconazole, and Voriconazole . These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Uniqueness: this compound is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. Unlike other triazole antifungals, Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens .
Propriétés
Formule moléculaire |
C36H40F2N8O4 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
4-[4-[7-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C36H40F2N8O4/c1-3-34(24(2)47)46-35(48)45(23-42-46)29-7-5-28(6-8-29)43-13-12-40-33-11-9-30(14-26(33)17-43)49-18-25-16-36(50-19-25,20-44-22-39-21-41-44)31-10-4-27(37)15-32(31)38/h4-11,14-15,21-25,34,40,47H,3,12-13,16-20H2,1-2H3/t24-,25+,34-,36-/m0/s1 |
Clé InChI |
LWBSOLBLKXOODD-ZPTVKFTMSA-N |
SMILES isomérique |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canonique |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


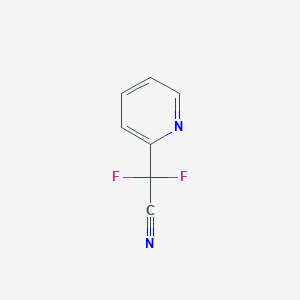
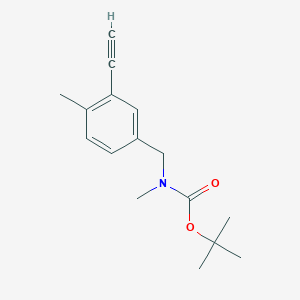
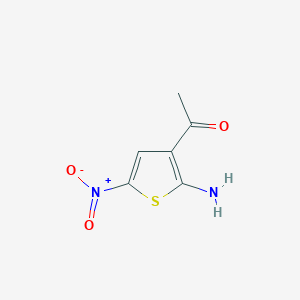
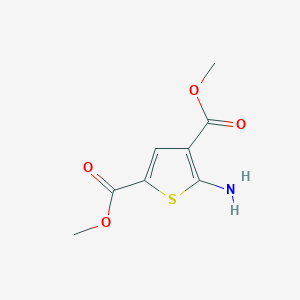
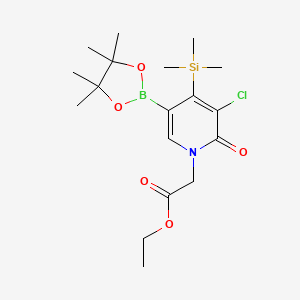
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
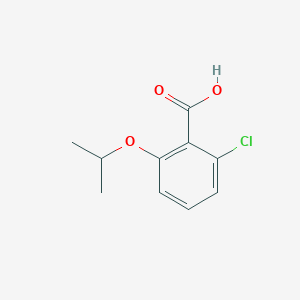
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
